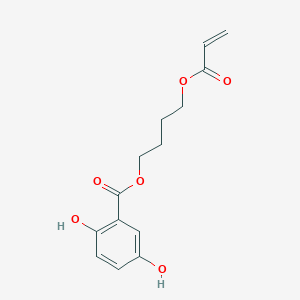
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is a chemical compound with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol. This compound is known for its unique structure, which combines an acryloyloxy group with a dihydroxybenzoate moiety. It is primarily used in various scientific research applications due to its versatile chemical properties.
準備方法
The synthesis of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with 4-(acryloyloxy)butanol. The reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The reaction is carried out at room temperature for 24 hours, followed by purification through column chromatography .
化学反応の分析
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyloxy group to a hydroxyl group.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.
科学的研究の応用
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is utilized in various fields of scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of specialty coatings and adhesives
作用機序
The mechanism of action of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate involves its interaction with various molecular targets. The acryloyloxy group can undergo polymerization, forming cross-linked networks that are useful in material science. The dihydroxybenzoate moiety can chelate metal ions, making it useful in catalysis and as an antioxidant .
類似化合物との比較
Similar compounds to 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate include:
4-(Acryloyloxy)butyl 3,4-Dihydroxybenzoate: Similar structure but different hydroxyl group positions.
4-(Methacryloyloxy)butyl 2,5-Dihydroxybenzoate: Contains a methacryloyloxy group instead of an acryloyloxy group.
4-(Acryloyloxy)butyl 2,4-Dihydroxybenzoate: Different hydroxyl group positions on the benzoate moiety. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and hydroxyl positions
生物活性
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is an ester derivative of 2,5-dihydroxybenzoic acid. Its structure can be represented as follows:
- Chemical Formula : C13H14O5
- CAS Number : 1401243-64-8
The compound features an acryloyloxy group which may enhance its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds related to 2,5-dihydroxybenzoic acid exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized, but its structural similarities suggest potential efficacy against microbial strains.
- Case Study : A study on hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid demonstrated notable antibacterial activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 3.91 µg/mL .
Antioxidant Properties
The presence of hydroxyl groups in the structure of this compound suggests it may act as a free radical scavenger, potentially providing protective effects against oxidative stress.
- Mechanism : Compounds with similar structures have been shown to chelate metal ions and inhibit lipid peroxidation, which are critical mechanisms for their antioxidant activity.
Anticancer Activity
Some derivatives of dihydroxybenzoic acid have been studied for their anticancer properties. Research has indicated that certain hydrazide-hydrazones derived from related compounds can inhibit cancer cell proliferation effectively.
- In Vitro Studies : In studies involving various human cancer cell lines, compounds related to dihydroxybenzoic acid exhibited low IC50 values, indicating strong antiproliferative effects .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Metal Ion Chelation : The hydroxyl groups can chelate metal ions, reducing their availability for catalyzing harmful reactions within cells.
Pharmaceutical Development
Due to its potential biological activities, this compound could serve as a lead compound in the development of new antimicrobial or anticancer drugs.
Material Science
The compound's ability to form polymers through its acryloyloxy group makes it useful in material science for creating bioactive coatings or drug delivery systems.
特性
IUPAC Name |
4-prop-2-enoyloxybutyl 2,5-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-2-13(17)19-7-3-4-8-20-14(18)11-9-10(15)5-6-12(11)16/h2,5-6,9,15-16H,1,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJOIMZFVJERRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)C1=C(C=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














